3(R,S)-Hydroxy Desogestrel chemical structure and properties
3(R,S)-Hydroxy Desogestrel chemical structure and properties
An In-depth Technical Guide to the Chemical and Pharmacological Profile of Etonogestrel, the Active Metabolite of Desogestrel
Abstract
This technical guide provides a comprehensive overview of etonogestrel, the biologically active metabolite of the progestin desogestrel. Desogestrel undergoes rapid and extensive first-pass metabolism, primarily involving stereospecific hydroxylation at the C3 position to form 3α-hydroxy and 3β-hydroxydesogestrel intermediates, which are subsequently oxidized to the active compound, etonogestrel (also known as 3-keto-desogestrel). This document elucidates the chemical structures, physicochemical properties, metabolic pathways, and synthesis of these compounds. A detailed exploration of the pharmacodynamics of etonogestrel, including its high-affinity binding to the progesterone receptor, is presented with quantitative data. Furthermore, this guide provides a detailed, step-by-step protocol for the robust quantification of etonogestrel in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a critical tool for pharmacokinetic and clinical studies. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and reproductive health.
Introduction: From Prodrug to Active Progestin
Desogestrel, a third-generation 19-nortestosterone derivative, is a widely used progestogen in hormonal contraception.[1][2] It functions as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active form.[3][4] The activation process is a rapid biotransformation that occurs primarily in the intestinal mucosa and liver.[1][5] This metabolic activation is key to its therapeutic effect.
The initial step in this pathway is the hydroxylation of the C3 position of the desogestrel molecule, catalyzed by cytochrome P450 enzymes.[3] This reaction is stereoselective, leading to the formation of two diastereomeric intermediates: 3α-hydroxydesogestrel and 3β-hydroxydesogestrel.[6] These intermediates are then quickly oxidized by hydroxysteroid dehydrogenases to form the single, potent, biologically active metabolite: etonogestrel (ENG), also known as 3-keto-desogestrel.[6][7] It is etonogestrel that is exclusively responsible for the progestational and contraceptive effects attributed to desogestrel administration.[5]
This guide will dissect this metabolic journey, starting with the chemical and physical properties of the key molecules involved, and culminating in the pharmacological activity and analytical quantification of etonogestrel.
Chemical Structures and Physicochemical Properties
A clear understanding of the chemical entities involved is fundamental. The structures of desogestrel, its hydroxylated intermediates, and the final active metabolite, etonogestrel, are presented below.
-
Desogestrel: (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol[3]
-
3α-Hydroxydesogestrel: (3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol[8]
-
3β-Hydroxydesogestrel: (3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol[9]
-
Etonogestrel (3-Keto-Desogestrel): (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[10][11]
The physicochemical properties of etonogestrel are critical for formulation development, understanding its pharmacokinetic profile, and designing analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₈O₂ | [12][13] |
| Molecular Weight | 324.46 g/mol | [13][14] |
| Appearance | White to off-white crystalline solid | [9][12] |
| Melting Point | 196-200 °C | [10] |
| pKa | 10.4 | [10] |
| logP | 3.32 | [10] |
| Solubility | Water: Insoluble (7.37 mg/L) | [10][15] |
| DMSO: ≥15.05 mg/mL | [16] | |
| Ethanol: ≥2.78 mg/mL | [16] | |
| Acetonitrile: ~1 mg/mL | [3][12] | |
| Methanol: ~1 mg/mL | [3][12] | |
| UV/Vis (λmax) | 239 nm | [3][12] |
Metabolic Pathway and Synthesis
Metabolic Activation of Desogestrel
The conversion of desogestrel to etonogestrel is a critical two-step process that exemplifies first-pass metabolism.
-
Hydroxylation: Upon oral administration, desogestrel is rapidly absorbed and undergoes hydroxylation at the C3 position, primarily mediated by cytochrome P450 enzymes in the gut wall and liver.[3][7] This step is stereoselective and produces both 3α- and 3β-hydroxy intermediates.[6]
-
Oxidation: These hydroxy-metabolites are then rapidly oxidized to the 3-keto derivative, etonogestrel, by hydroxysteroid dehydrogenases.[6] In vitro studies using human liver microsomes have shown that the activity of 3α-hydroxysteroid dehydrogenase is approximately five times greater than that of 3β-hydroxysteroid dehydrogenase, suggesting a preferential pathway through the 3α-hydroxy intermediate.[6]
The overall metabolic pathway ensures that circulating levels of desogestrel are very low, with etonogestrel being the primary active compound responsible for the contraceptive effect.[3][5]
Caption: Metabolic activation of Desogestrel to Etonogestrel.
Chemical Synthesis Overview
The chemical synthesis of etonogestrel often starts from advanced steroid intermediates. A common strategy involves the use of a precursor that already contains the desired carbon skeleton. Key steps in a patented synthesis route include:[6][17][18]
-
Protection: The ketone at the C3 position of a steroid precursor is protected, often as a dithioacetal.
-
Methylene Group Introduction: The characteristic 11-methylene group is introduced, for example, via a Wittig reaction on an 11-keto intermediate.[17]
-
Ethynylation: The 17-keto group is reacted with acetylene under basic conditions to introduce the 17α-ethynyl and 17β-hydroxy functionalities.[6]
-
Deprotection: The protecting group at the C3 position is removed to yield the final 3-keto product, etonogestrel.[6]
This multi-step synthesis requires careful control of stereochemistry to yield the biologically active isomer.
Pharmacodynamics and Mechanism of Action
Etonogestrel exerts its contraceptive effect primarily through its potent agonist activity at the progesterone receptor (PR).[18][19][20] This high affinity for the PR in target organs like the hypothalamus, pituitary gland, and female reproductive tract is the cornerstone of its mechanism of action.[10][19]
Receptor Binding Affinity
The selectivity and potency of etonogestrel are defined by its binding profile across various steroid receptors. It exhibits a very high affinity for the progesterone receptor, moderate affinity for the androgen receptor (AR), and low affinity for the glucocorticoid receptor (GR). It has no demonstrable affinity for the estrogen receptor.[13]
| Receptor | Ligand | Relative Binding Affinity (%) | IC₅₀ (nM) |
| Progesterone (PR) | Org 2058 (Reference) | 100 | - |
| Etonogestrel | 150 | 0.51 | |
| Levonorgestrel | 90 | - | |
| Progesterone | 15 | - | |
| Androgen (AR) | Dihydrotestosterone (Ref.) | 100 | - |
| Etonogestrel | 50 | 0.12 | |
| Levonorgestrel | 60 | - | |
| Progesterone | <0.1 | - | |
| Glucocorticoid (GR) | Dexamethasone (Ref.) | 100 | - |
| Etonogestrel | 14 | - | |
| Levonorgestrel | 1 | - | |
| Progesterone | 3 | - | |
| Data sourced from Kloosterboer et al. (1988) and Phillips et al. (1990) as cited by BenchChem and Cayman Chemical.[3][10] |
Mechanism of Contraceptive Action
Etonogestrel's high-affinity binding to progesterone receptors leads to a potent negative feedback effect on the hypothalamic-pituitary-ovarian (HPO) axis.[10]
-
Inhibition of Ovulation: By acting on the hypothalamus and pituitary, etonogestrel suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequently blunts the mid-cycle surge of luteinizing hormone (LH).[10][20] This prevention of the LH surge is the primary mechanism by which it inhibits ovulation.[18][20]
-
Changes in Cervical Mucus: Etonogestrel increases the viscosity of the cervical mucus, creating a barrier that hinders the passage of sperm.[18][20]
-
Endometrial Alterations: It also alters the lining of the uterus, making it less receptive to the implantation of a fertilized egg.[20]
Caption: Etonogestrel's negative feedback on the HPO axis.
Pharmacokinetics
The pharmacokinetic profile of etonogestrel is characterized by high bioavailability from subdermal implants, extensive protein binding, and a relatively long half-life, making it suitable for long-acting contraception.[4][11]
| Parameter | Value | Source(s) |
| Bioavailability (subdermal) | ~100% | [11] |
| Time to Peak (oral desogestrel) | ~1.5 hours | [4] |
| Protein Binding | 95-98% (66% to albumin, 32% to SHBG) | [10][11] |
| Volume of Distribution (Vd) | ~201 L | [10][11] |
| Metabolism | Hepatic (primarily CYP3A4) | [10][11] |
| Elimination Half-life | 21-38 hours | [3][11] |
| Excretion | Urine (40-60%) and Feces (40-60%) as metabolites | [4] |
Analytical Methodology: UPLC-MS/MS Quantification
Accurate quantification of etonogestrel in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][19]
Experimental Protocol: Quantification of Etonogestrel in Human Serum
This protocol is a representative method adapted from published literature.[7][19]
1. Materials and Reagents:
-
Etonogestrel reference standard
-
Deuterated internal standard (e.g., Etonogestrel-d7 or Progesterone-d8)
-
HPLC-grade methanol, acetonitrile, dichloromethane, and water
-
Formic acid (LC-MS grade)
-
Human serum (drug-free for calibration standards)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 250 µL of serum sample, calibration standard, or quality control sample into a clean glass tube.
-
Spike with 25 µL of internal standard working solution (e.g., 10 ng/mL Progesterone-d8 in methanol).
-
Add 3 mL of dichloromethane.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 25% methanol in water containing 0.1% formic acid. Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 35% B, increase to 95% B over 2 minutes, hold for 1 minute, return to 35% B and re-equilibrate.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (Etonogestrel/Internal Standard) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression for quantification.
-
Validate the method for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. The typical linear range is from 50 pg/mL to 2000 pg/mL.[19]
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